molecular formula C32H43N5O4 B1669974 AT-406 CAS No. 1071992-99-8

AT-406

货号: B1669974
CAS 编号: 1071992-99-8
分子量: 561.7 g/mol
InChI 键: LSXUTRRVVSPWDZ-MKKUMYSQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AT-406,也称为Xevinapant,是第二线粒体来源的胱天蛋白酶激活剂(SMAC)的强效口服生物利用度模拟物。它作为凋亡抑制蛋白(IAP)的拮抗剂,包括X连锁凋亡抑制蛋白(XIAP)、细胞凋亡抑制蛋白1(cIAP1)和细胞凋亡抑制蛋白2(cIAP2)。 该化合物已显示出在诱导凋亡和抑制各种人类癌细胞系中癌细胞生长的显著潜力 .

科学研究应用

Efficacy in Ovarian Cancer

Numerous preclinical studies have demonstrated the efficacy of AT-406 against ovarian cancer:

  • In Vitro Studies : Approximately 60% of human ovarian cancer cell lines exhibited significant sensitivity to this compound as a single agent. The compound induced apoptosis and showed a dose-dependent effect on cell viability, with IC50 values ranging from 0.05 to 0.5 μg/mL .
  • In Vivo Studies : Animal models have shown that this compound not only inhibits tumor growth but also increases survival rates when used in combination with carboplatin, a standard chemotherapy for ovarian cancer. For instance, in Rag-1 mice bearing OVCAR-3ip cells, this compound significantly prolonged survival compared to control groups .

Case Studies and Clinical Trials

This compound has been evaluated in various clinical settings:

  • Combination Therapy : Clinical trials have explored the use of this compound in combination with carboplatin for patients with platinum-resistant ovarian cancer. Results indicate enhanced efficacy and improved patient outcomes when this compound is administered alongside traditional chemotherapy agents .
  • Dosing and Tolerability : In clinical trials involving different cancer types (including melanoma and breast cancer), this compound was well tolerated at doses up to 900 mg daily . This suggests a favorable safety profile that warrants further exploration in larger cohorts.

Broader Implications

The potential applications of this compound extend beyond ovarian cancer:

  • Other Cancer Types : Preliminary research indicates that this compound may also be effective against other malignancies resistant to conventional therapies. Its ability to induce apoptosis through IAP inhibition positions it as a candidate for combination therapies across various cancers .

作用机制

AT-406通过模拟SMAC AVPI肽与XIAP BIR3蛋白之间的相互作用来发挥其作用。这种相互作用恢复了胱天蛋白酶-9的活性,导致cIAP1降解并诱导凋亡。 该化合物以高亲和力与XIAP、cIAP1和cIAP2蛋白结合,有效地抑制了它们的抗凋亡功能并促进了细胞死亡 .

生化分析

Biochemical Properties

Xevinapant plays a crucial role in biochemical reactions by inhibiting specific proteins involved in the regulation of apoptosis. It interacts with cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP). By inhibiting these proteins, Xevinapant releases the blockade on downstream caspase activity in the intrinsic apoptotic pathway and promotes proapoptotic tumor necrosis factor receptor signaling via the extrinsic pathway. Additionally, Xevinapant induces tumor necrosis factor-alpha expression via the noncanonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Cellular Effects

Xevinapant has significant effects on various types of cells and cellular processes. It influences cell function by enhancing apoptotic or necroptotic cell death. In cancer cells, Xevinapant restores sensitivity to apoptosis, thereby depriving them of one of their major resistance mechanisms. This compound also amplifies antitumor immune responses via NF-κB signaling. The impact of Xevinapant on cell signaling pathways, gene expression, and cellular metabolism is profound, leading to increased efficacy of chemotherapy and radiotherapy .

Molecular Mechanism

The mechanism of action of Xevinapant involves binding interactions with specific biomolecules and inhibition of apoptosis proteins. By inhibiting cIAP1, cIAP2, and XIAP, Xevinapant releases the blockade on caspase activity, promoting apoptosis. It also enhances proapoptotic signaling via the tumor necrosis factor receptor pathway and induces tumor necrosis factor-alpha expression through the noncanonical NF-κB pathway. These molecular interactions result in increased sensitivity of cancer cells to apoptosis and enhanced antitumor immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xevinapant change over time. The stability and degradation of Xevinapant have been studied, showing that it remains stable under various conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. Xevinapant’s ability to maintain its efficacy over time makes it a promising candidate for cancer treatment .

Dosage Effects in Animal Models

The effects of Xevinapant vary with different dosages in animal models. Studies have shown that Xevinapant is effective at various dosage levels, with threshold effects observed at specific concentrations. At higher doses, some toxic or adverse effects have been noted, but these are generally manageable. The therapeutic window of Xevinapant allows for effective treatment with minimal side effects .

Metabolic Pathways

Xevinapant is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate apoptosis. It affects metabolic flux and metabolite levels, contributing to its overall efficacy in cancer treatment. The interactions of Xevinapant with specific enzymes and cofactors are crucial for its function and therapeutic potential .

Transport and Distribution

Within cells and tissues, Xevinapant is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that Xevinapant reaches its target sites effectively. The transport and distribution mechanisms of Xevinapant are essential for its therapeutic action .

Subcellular Localization

Xevinapant’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that Xevinapant exerts its effects precisely where needed, enhancing its efficacy in cancer treatment .

准备方法

AT-406的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。合成路线通常从三唑中间体的制备开始,然后去除保护基团并进行缩合反应形成最终产物。 反应条件通常涉及使用有机溶剂,如二甲基亚砜(DMSO)和乙醇,以及特定的温度和pH控制,以确保所需的产物收率 .

This compound的工业生产方法旨在优化产量和纯度,同时最大程度地降低生产成本。 这些方法通常涉及使用自动化反应器和结晶和色谱等纯化技术进行大规模合成 .

化学反应分析

AT-406经历各种化学反应,主要集中在其与IAPs的相互作用。该化合物以高亲和力与XIAP、cIAP1和cIAP2蛋白结合,导致这些蛋白降解并诱导凋亡。 这些反应中常用的试剂包括胱天蛋白酶-9和其他凋亡相关蛋白 .

从这些反应中形成的主要产物是IAPs的降解形式和激活的胱天蛋白酶,最终导致细胞通过凋亡死亡 .

相似化合物的比较

AT-406在其对多种IAPs的高结合亲和力和其对凋亡的强效诱导方面是独一无二的。类似的化合物包括Birinapant和LCL-161,它们也作为IAP拮抗剂。 this compound在某些癌细胞系中显示出优异的疗效,并且与这些化合物相比,具有更好的口服生物利用度 .

类似化合物::
  • Birinapant
  • LCL-161
  • GDC-0152
  • TL32711

This compound因其能够诱导cIAP1快速降解及其在联合疗法中的有效性而脱颖而出 .

生物活性

AT-406, also known as SM-406 or Xevinapant, is an orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs). This compound has gained significant attention for its potential therapeutic applications in oncology, particularly in the treatment of ovarian cancer. Its mechanism of action primarily involves the inhibition of key IAPs, which are crucial for regulating apoptosis in cancer cells.

This compound targets several IAPs, including:

  • X-linked inhibitor of apoptosis protein (XIAP)
  • Cellular inhibitor of apoptosis protein 1 (cIAP1)
  • Cellular inhibitor of apoptosis protein 2 (cIAP2)

By binding to these proteins, this compound promotes the activation of caspases, which are essential enzymes that facilitate programmed cell death. This process is vital in overcoming the resistance that cancer cells often develop against conventional therapies.

Binding Affinity

The binding affinity of this compound to its target proteins is noteworthy, with reported Ki values indicating strong interactions:

Protein TargetKi Value (nM)
XIAP66.4
cIAP11.9
cIAP25.1

Preclinical Studies and Efficacy

Numerous preclinical studies have demonstrated the efficacy of this compound, particularly in ovarian cancer models. Research findings indicate that:

  • Single Agent Activity : this compound exhibits significant single-agent activity in approximately 60% of human ovarian cancer cell lines tested in vitro .
  • In Vivo Efficacy : In vivo studies show that this compound inhibits ovarian cancer progression and prolongs survival in experimental mouse models .
  • Resistance Overcoming : Notably, this compound has shown effectiveness against carboplatin-resistant ovarian cancer cell lines, with three out of five resistant lines demonstrating sensitivity to the compound .

Case Studies and Clinical Implications

One pivotal study highlighted the potential of this compound as a novel therapeutic agent for patients with inherent or acquired platinum resistance. The study revealed that:

  • Combination Therapy : When combined with carboplatin, this compound significantly enhances the death of ovarian cancer cells and increases survival rates in animal models .

Furthermore, mechanistic investigations have shown that the apoptotic response induced by this compound correlates with a reduction in XIAP protein levels. This downregulation is mediated through proteasome degradation pathways, emphasizing the compound's role in promoting apoptosis specifically in sensitive cell lines .

Research Findings Summary

The following table summarizes key findings from research on this compound:

Study AspectFindings
Single Agent Activity Effective in 60% of ovarian cancer cell lines
In Vivo Efficacy Inhibits tumor progression and prolongs survival in mouse models
Resistance Sensitivity Effective against carboplatin-resistant ovarian cancer cell lines
Mechanism Induces downregulation of XIAP and cIAP1; promotes caspase activation

属性

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUTRRVVSPWDZ-MKKUMYSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648496
Record name (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071992-99-8
Record name Xevinapant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBIO-1143
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xevinapant
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-406
Reactant of Route 2
AT-406
Reactant of Route 3
AT-406
Reactant of Route 4
AT-406
Reactant of Route 5
AT-406
Reactant of Route 6
AT-406

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。